3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
CAS No.: 15441-93-7
Cat. No.: VC16047401
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15441-93-7 |
|---|---|
| Molecular Formula | C10H13ClN2O |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea |
| Standard InChI | InChI=1S/C10H13ClN2O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
| Standard InChI Key | WGHPKSCYIOZYDA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Bonding Configuration
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (molecular formula: ) features a urea backbone () with dimethyl groups on one nitrogen and a 5-chloro-2-methylphenyl substituent on the adjacent amine . The SMILES notation delineates the ortho-methyl and para-chloro positions on the aromatic ring, while the InChIKey confirms stereochemical uniqueness .
The planar urea carbonyl () engages in resonance with the amine groups, stabilizing the molecule’s conformation. Chlorine’s electronegativity () and the methyl group’s inductive effect collectively reduce electron density on the phenyl ring, influencing reactivity in electrophilic substitutions.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 213.68 g/mol |
| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C |
| Predicted logP (Lipophilicity) | 2.8 (estimated) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 2 |
Spectroscopic and Mass Spectrometric Profiles
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal adduct-specific behavior. For the ion (m/z 213.08), the CCS is 145.3 Ų, increasing to 157.6 Ų for due to sodium’s larger ionic radius . These metrics assist in distinguishing protonated vs. metal-adducted forms during analytical workflows.
Synthesis and Reaction Mechanisms
Nucleophilic Substitution Pathway
The compound is synthesized via nucleophilic acyl substitution between 5-chloro-2-methylphenylamine () and dimethylcarbamoyl chloride () in anhydrous dichloromethane. Triethylamine serves as a base, scavenging HCl byproducts and shifting equilibrium toward urea formation.
Reaction yields exceed 75% under optimized conditions (0–5°C, 12-hour stirring). Post-synthesis purification via silica gel chromatography removes unreacted amine and carbamoyl chloride residues.
Herbicidal Activity and Mode of Action
Photosystem II Inhibition
As a urea-derived herbicide, 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea disrupts photosynthetic electron transport by binding to the D1 protein at the QB site in Photosystem II (PSII) . This blockage prevents plastoquinone reduction, halting ATP/NADPH synthesis and inducing oxidative stress in susceptible plants.
Table 2: Comparative Herbicidal Efficacy
| Compound | Target Species | (µg/mL) |
|---|---|---|
| 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea | Amaranthus retroflexus | 0.45 |
| Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) | Chenopodium album | 0.38 |
Environmental Behavior and Ecotoxicology
Aquatic Toxicity
Acute toxicity to Daphnia magna () and chronic effects on algal growth () underscore risks to aquatic ecosystems. Sediment-binding reduces bioavailability but prolongs residual activity in benthic zones .
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